molecular formula C18H19BrN2O3 B6011047 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide

3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide

Cat. No. B6011047
M. Wt: 391.3 g/mol
InChI Key: LSTHINMRTOHCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide is a chemical compound that has been studied extensively in scientific research. This compound has shown promising results in various applications, including cancer treatment and drug development.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide involves the inhibition of the proteasome. The proteasome is a cellular complex that is responsible for the degradation of proteins that are no longer needed by the cell. In cancer cells, the proteasome is overactive, leading to the accumulation of proteins that promote cancer cell growth and survival. 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide inhibits the activity of the proteasome, leading to the accumulation of these proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Furthermore, 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide in lab experiments include its potent anticancer activity, low toxicity in normal cells, and reliable synthesis method. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, this compound has not been extensively studied in animal models, making it difficult to assess its efficacy in vivo.

Future Directions

There are several future directions for the study of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide. One future direction is to optimize the synthesis method of this compound for increased yield and purity. Additionally, further studies are needed to assess the efficacy of this compound in animal models and in clinical trials. Furthermore, there is a need for the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Finally, there is a need for the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to guide its clinical use in cancer treatment.

Synthesis Methods

The synthesis of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 3-(butyrylamino)aniline in the presence of triethylamine and 1,2-dibromoethane to yield 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound for scientific research purposes.

Scientific Research Applications

3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in cancer treatment and drug development. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is essential for cell survival. Additionally, this compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.

properties

IUPAC Name

3-bromo-N-[3-(butanoylamino)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)12-8-9-16(24-2)15(19)10-12/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTHINMRTOHCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.